An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methyl-1,2-phenylene)dimethanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methyl-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for (4-Methyl-1,2-phenylene)dimethanol. In the absence of publicly available experimental spectra, this document presents a detailed, theoretically-grounded prediction of the NMR data. The guide elucidates the structural and electronic factors influencing the chemical shifts of this substituted benzene derivative, offering a valuable resource for its identification, characterization, and quality control in research and drug development settings. Furthermore, a standardized protocol for sample preparation and NMR data acquisition is provided to ensure reproducibility and accuracy of experimental results.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure. For professionals in the pharmaceutical and chemical sciences, NMR is indispensable for verifying the identity and purity of synthesized compounds. (4-Methyl-1,2-phenylene)dimethanol, with its distinct substitution pattern on the benzene ring, presents an excellent case study for the application of fundamental NMR principles. The interplay of electronic effects from the methyl and hydroxymethyl substituents creates a unique magnetic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint.
This guide will first deconstruct the predicted ¹H and ¹³C NMR spectra of (4-Methyl-1,2-phenylene)dimethanol, explaining the rationale behind the anticipated chemical shifts and coupling patterns. Subsequently, a detailed experimental protocol for acquiring high-quality NMR data for this and similar compounds is outlined.
Predicted NMR Spectra: A Detailed Analysis
The chemical shifts in NMR are profoundly influenced by the local electronic environment of each nucleus. In (4-Methyl-1,2-phenylene)dimethanol, the electron-donating methyl group and the weakly electron-withdrawing hydroxymethyl groups dictate the shielding and deshielding of the aromatic protons and carbons.[1][2]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (4-Methyl-1,2-phenylene)dimethanol is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl protons, and the methyl protons. The anticipated chemical shifts are summarized in Table 1 .
Table 1: Predicted ¹H NMR Chemical Shifts for (4-Methyl-1,2-phenylene)dimethanol.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-3) | ~7.15 | d | 1H |
| Aromatic H (H-5) | ~7.05 | d | 1H |
| Aromatic H (H-6) | ~7.10 | s | 1H |
| Benzylic CH₂ (ortho to -CH₃) | ~4.60 | s | 2H |
| Benzylic CH₂ (meta to -CH₃) | ~4.55 | s | 2H |
| Hydroxyl OH | variable (e.g., 2.0-5.0) | br s | 2H |
| Methyl CH₃ | ~2.30 | s | 3H |
Predicted in CDCl₃. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[3][4]
-
Aromatic Protons (H-3, H-5, H-6): The aromatic protons are expected to resonate in the region of δ 7.0-7.2 ppm.[1] The methyl group is an electron-donating group, which generally shields aromatic protons, shifting them slightly upfield from the standard benzene signal at δ 7.34 ppm. The two hydroxymethyl groups have a mild deshielding effect. The precise positions are determined by the combined electronic effects of the substituents. The proton at position 6 (H-6), situated between the methyl and a hydroxymethyl group, is anticipated to be a singlet. The protons at positions 3 and 5 (H-3 and H-5) will likely appear as doublets due to coupling with their respective ortho protons.
-
Benzylic Methylene Protons (-CH₂OH): The protons of the two benzylic methylene groups are deshielded by the adjacent electronegative oxygen atom and the aromatic ring. They are expected to appear as two distinct singlets around δ 4.5-4.6 ppm.[5] The slight difference in their chemical shifts arises from their different positions relative to the methyl group.
-
Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding.[6] In a non-polar solvent like chloroform-d (CDCl₃), they might appear as a broad singlet. A "D₂O shake" experiment can confirm the assignment of the -OH peak, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[6]
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are expected to produce a singlet at approximately δ 2.30 ppm, a typical value for an aryl methyl group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry in (4-Methyl-1,2-phenylene)dimethanol, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals.[7] The predicted chemical shifts are presented in Table 2 .
Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Methyl-1,2-phenylene)dimethanol.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-1 | ~138.0 |
| Aromatic C-2 | ~137.5 |
| Aromatic C-3 | ~129.0 |
| Aromatic C-4 | ~136.5 |
| Aromatic C-5 | ~128.5 |
| Aromatic C-6 | ~130.0 |
| Benzylic CH₂ (C-7) | ~64.5 |
| Benzylic CH₂ (C-8) | ~64.0 |
| Methyl CH₃ | ~21.0 |
Predicted in CDCl₃.
-
Aromatic Carbons (C-1 to C-6): The aromatic carbons typically resonate in the δ 110-160 ppm region.[2] The carbons bearing the substituents (C-1, C-2, and C-4) will be found at the downfield end of this range due to the substituent effects. The chemical shifts of the protonated aromatic carbons (C-3, C-5, and C-6) are influenced by the electron-donating methyl group and the hydroxymethyl groups.
-
Benzylic Carbons (-CH₂OH): The two benzylic carbons are attached to an electronegative oxygen atom, which causes a significant downfield shift to approximately δ 64-65 ppm.[5]
-
Methyl Carbon (-CH₃): The carbon of the methyl group is expected to have a chemical shift of around δ 21.0 ppm, which is characteristic of a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of (4-Methyl-1,2-phenylene)dimethanol, the following step-by-step methodology is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice as it is a common and relatively non-polar solvent. For studying hydrogen bonding or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that the chemical shifts, particularly of the hydroxyl protons, will change with the solvent.[8]
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: The residual solvent peak can be used as a primary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[9]
-
Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Parameters may need to be optimized for different instruments.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.
-
Spectral Width: Approximately 220-240 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Figure 1: Molecular structure of (4-Methyl-1,2-phenylene)dimethanol with atom numbering for NMR assignment.
Figure 2: Standardized workflow for NMR analysis from sample preparation to structural elucidation.
Conclusion
This technical guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of (4-Methyl-1,2-phenylene)dimethanol. The predicted chemical shifts, based on established principles of NMR spectroscopy, serve as a reliable reference for experimental verification. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. By combining theoretical prediction with a rigorous experimental approach, NMR spectroscopy remains the gold standard for the structural characterization of organic molecules in scientific research and industrial applications.
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